molecular formula C15H16N2O4S B1266465 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide CAS No. 20241-68-3

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide

Cat. No.: B1266465
CAS No.: 20241-68-3
M. Wt: 320.4 g/mol
InChI Key: ZXRPDBDIBLUWFT-UHFFFAOYSA-N
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Description

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide (CAS: 20241-68-3) is a benzamide derivative with a molecular formula of C₁₅H₁₆N₂O₄S . The compound is synthesized via hydrogenation and esterification, achieving yields of 86% and 92% for key steps, respectively, using methanol and Raney-Ni as catalysts .

Properties

IUPAC Name

4-amino-N-[3-(2-hydroxyethylsulfonyl)phenyl]benzamide
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InChI

InChI=1S/C15H16N2O4S/c16-12-6-4-11(5-7-12)15(19)17-13-2-1-3-14(10-13)22(20,21)9-8-18/h1-7,10,18H,8-9,16H2,(H,17,19)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZXRPDBDIBLUWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066575
Record name Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-
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Molecular Weight

320.4 g/mol
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CAS No.

20241-68-3
Record name 4-Amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]benzamide
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Record name 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide
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Record name Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-
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Record name Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-
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Record name 4-amino-N-[3-[(2-hydroxyethyl)sulphonyl]phenyl]benzamide
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Record name 4-AMINO-N-(3-(2-HYDROXYETHYL)SULFONYLPHENYL)BENZAMIDE
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Preparation Methods

Condensation Reaction with Coupling Agents

The benzamide core is constructed via condensation between 4-aminobenzoic acid and 3-(2-hydroxyethyl)sulfonylphenylamine. N,N’-Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation in anhydrous dichloromethane (DCM) at 0–5°C. Post-reaction, the mixture is filtered to remove dicyclohexylurea byproducts, and the crude product is precipitated using ice-cold water. Yields typically range from 65–78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Table 1: Reaction Conditions for DCC-Mediated Amidation

Parameter Optimal Value Impact on Yield
DCC Equivalents 1.2 eq <70% → 78%
Temperature 0–5°C Minimizes hydrolysis
Solvent Anhydrous DCM Prevents side reactions
Reaction Time 12–18 h Completes amidation

Sulfonation and Hydroxyethyl Group Introduction

The sulfonyl moiety is introduced via chlorosulfonation of 3-aminophenyl derivatives using chlorosulfonic acid (ClSO₃H) at 5–30°C. Subsequent reaction with 2-hydroxyethylamine in acetone under reflux (56°C, 6 h) yields the 2-hydroxyethylsulfonyl intermediate. This step requires strict moisture control to avoid hydrolysis of the sulfonyl chloride intermediate.

Critical Considerations :

  • Stoichiometry : 1.5 eq ClSO₃H ensures complete sulfonation without over-sulfonating aromatic rings.
  • Quenching : Gradual addition to ice-water prevents exothermic runaway reactions.

Biocatalytic Amide Synthesis

ATP-Dependent Ligase Systems

McbA ligase catalyzes amide bond formation between 4-aminobenzoic acid and 3-(2-hydroxyethyl)sulfonylphenylamine with 91.2% conversion at 30°C. The system requires 5 mM ATP and MnCl₂ as cofactors, operating in phosphate buffer (pH 7.4). Key advantages include ambient temperatures and avoidance of toxic coupling agents.

Table 2: Enzymatic Reaction Parameters

Component Concentration Outcome
McbA Ligase 2 μg/mL 58% isolated yield
Substrates 1 mM acid, 0.2 mM amine HPLC-MS confirmation
Cofactors 5 mM ATP, 10 mM MnCl₂ Activates enzyme

Purification of Biocatalytic Products

Reaction mixtures are extracted with dichloromethane (DCM), washed with NaHCO₃ and HCl, and dried over MgSO₄. Rotary evaporation yields crude product, which is further purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v).

Industrial-Scale Production Methods

Catalytic Hydrogenation of Nitro Precursors

Nitro intermediates (e.g., 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide) are reduced using H₂ gas (50 psi) and Raney-Ni (5–10% w/w) in THF/MeOH (1:1) at 60–80°C. This method achieves 85% yield with >99% HPLC purity, favored for its scalability and minimal byproducts.

Optimization Insights :

  • Solvent Choice : THF enhances nitro compound solubility vs. pure methanol.
  • Catalyst Reusability : Raney-Ni retains 80% activity after three cycles.

Continuous Flow Reactor Systems

Industrial plants employ tubular flow reactors for sulfonation and amidation steps. Key benefits include:

  • Residence Time Control : 30–45 min for sulfonation at 100°C.
  • Heat Management : Jacketed reactors maintain exothermic reactions below 150°C.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Solvent System Temperature (°C) Yield (%) Purity (%)
DCM/THF (1:1) 25 72 98
Ethanol/Water (9:1) 80 68 95
Acetone 56 77 97

Ethanol/water mixtures facilitate easier precipitation, while DCM/THF improves substrate solubility.

Catalytic Efficiency Comparison

Catalyst Loading (% w/w) Yield (%)
Raney-Ni 5 85
Pd/C (10%) 3 78
Enzymatic (McbA) 0.002 58

Raney-Ni outperforms Pd/C in hydrogenation efficiency but requires higher pressures.

Challenges and Mitigation Strategies

Byproduct Formation in Sulfonation

Over-sulfonation generates disulfonyl derivatives, reducible by:

  • Stepwise Addition : Incremental ClSO₃H addition over 2 h.
  • Low-Temperature Quenching : Rapid cooling to 0°C post-reaction.

Enzyme Denaturation in Biocatalysis

Stabilizing McbA ligase with 10% glycerol increases half-life from 4 h to 12 h at 30°C.

Chemical Reactions Analysis

Amide Bond Formation and Reactivity

The benzamide core participates in enzymatic and chemical amidation processes. Biocatalytic systems using ATP-dependent ligases like McbA achieve 91.2% conversion in amide synthesis at 30°C with 5 mM ATP and MnCl₂ as cofactors . Key parameters include:

Reaction ComponentConcentration/ConditionsOutcome
Enzyme (McbA)2 μg58% isolated yield
Acid/Amine substrates1 mM acid, 200 μM amineHPLC-MS-confirmed amidation
Temperature30°COptimal enzyme activity

This compound’s amide group can undergo hydrolysis under acidic or basic conditions, though stability data specific to this derivative remains uncharacterized.

Sulfonamide Group Reactivity

The 2-hydroxyethylsulfonylphenyl moiety enables sulfonamide-specific transformations:

  • Nucleophilic substitution : Reacts with amines (e.g., 2-aminobenzothiazole) under reflux with acetone to form substituted sulfonamides, as observed in analogous compounds (yields: 45–77%) .

  • Chlorination : Thionyl chloride converts sulfonic acid derivatives to sulfonyl chlorides, a precursor step for further functionalization .

Amino Group Reactivity

The para-amino group participates in:

  • Schiff base formation : Reacts with carbonyl compounds (e.g., aldehydes) to form imines, typically in ethanol under reflux .

  • Acylation : Acetylated by acid chlorides (e.g., acetyl chloride) in dichloromethane at room temperature, yielding N-acetyl derivatives .

Stability Under Synthetic Conditions

  • Thermal stability : Decomposes at temperatures >538°C (predicted boiling point) .

  • pH sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media due to the amide bond .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H16N2O4S
  • Molecular Weight : 320.36 g/mol
  • CAS Number : 20241-68-3

The compound features an amino group, a sulfonyl group, and a hydroxyethyl side chain, which contribute to its diverse reactivity and biological activity.

Chemistry

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with tailored properties.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Reagents
OxidationConverts the compound to sulfone derivativesHydrogen peroxide (H2O2), Potassium permanganate (KMnO4)
ReductionConverts sulfonyl to sulfide groupsSodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
SubstitutionAmino group participates in nucleophilic substitutionsAlkyl halides, Acyl chlorides

Biology

Research indicates that this compound exhibits various biological activities, including enzyme inhibition and receptor binding. It has been studied for its potential effects on metabolic pathways and cellular processes.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could inhibit specific lipoxygenases involved in inflammatory processes. The structure-activity relationship indicated that modifications at the amino or hydroxyl positions significantly affected potency against these enzymes .

Medicine

The therapeutic potential of this compound is under investigation for various diseases, including cancer and inflammatory disorders. Its ability to modulate cellular signaling pathways makes it a candidate for drug development.

Table 2: Therapeutic Applications Under Investigation

Disease TypePotential Mechanism of ActionCurrent Research Status
CancerInhibition of tumor growth via enzyme modulationPreclinical studies ongoing
Inflammatory DiseasesReduction of inflammatory markers through enzyme inhibitionEarly-stage clinical trials

Summary of Findings

The compound's interactions with enzymes and its influence on biochemical pathways highlight its importance in scientific research. Its applications span from fundamental chemistry to potential therapeutic uses in medicine. Ongoing studies aim to elucidate its full range of biological activities and optimize its use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group may play a role in enhancing the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : The hydroxyethylsulfonyl group requires multi-step synthesis (hydrogenation + esterification), whereas simpler analogs like 4-AEPB are synthesized via direct amidation .

Table 2: Pharmacological Profiles

Compound Name Therapeutic Area Key Findings Toxicity (MTD in Rats) References
4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide Not explicitly reported Hypothesized antitumor/anticancer potential due to sulfonyl group N/A
GOE1734 Oncology Preferential activity in slow-growing tumors (e.g., osteosarcoma); ineffective in fast-growing tumors 4 mg/kg (rats)
4-AEPB Neurology (Anticonvulsant) Active in MES test at 10–100 mg/kg; comparable to phenytoin Not reported
EGFR Inhibitor (4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide) Oncology (EGFR inhibition) Novel EGFR inhibitor with trifluoromethyl group enhancing binding Not reported

Key Observations :

  • Antitumor Activity : GOE1734’s efficacy in slow-growing tumors highlights the importance of substituent positioning; the target compound’s sulfonyl group may similarly modulate DNA crosslinking or kinase inhibition .
  • Anticonvulsant Activity : 4-AEPB’s ethyl group confers lipophilicity, aiding blood-brain barrier penetration, whereas the target compound’s sulfonyl group may limit CNS uptake .

Physicochemical and Toxicological Properties

Table 3: Physicochemical Comparisons

Compound Name logP PSA (Ų) Solubility Toxicity Notes References
This compound Predicted ~1.5 ~100 High (due to sulfonyl) Not reported
4-Amino-N-(2-hydroxyethyl)benzamide 0.96 75.35 Moderate No acute toxicity data
GOE1734 Est. 2.0 ~90 Moderate MTD: 4 mg/kg (rats)
4-AEPB Est. 2.5 ~50 Low Neurotoxic at high doses

Key Observations :

  • logP and Solubility : The target compound’s sulfonyl group likely reduces logP (increasing solubility) compared to 4-AEPB or phenylethyl analogs, favoring oral bioavailability .
  • Toxicity: GOE1734’s dose-limiting toxicity in rats suggests that even minor structural changes (e.g., sulfonyl vs. amine groups) significantly alter safety profiles .

Biological Activity

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide, with the molecular formula C15H16N2O4S, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally related to various biologically active sulfonamides and benzamides, which have been studied for their therapeutic applications in areas such as anti-inflammatory, antiviral, and anticancer activities.

  • Molecular Weight : 320.36 g/mol
  • Chemical Structure : The compound features an amine group, a sulfonyl group, and a hydroxyl ethyl substituent, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interactions : It has been shown to modulate the activity of enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. This interaction can influence cellular processes such as signaling pathways and gene expression.
  • Cellular Effects : The compound has demonstrated effects on cell signaling pathways that are critical for cell growth and differentiation. It may alter cellular metabolism and influence gene expression through interactions with transcription factors.

Anti-inflammatory Effects

Sulfonamide compounds are often studied for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit inflammatory pathways, possibly through the modulation of cytokine release and immune cell activation .

Anticancer Potential

The compound's ability to influence gene expression may extend to cancer therapy. Similar compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to establish the specific mechanisms by which this compound could exert anticancer effects .

Pharmacokinetics (ADME)

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound's solubility characteristics suggest it may be well absorbed when administered orally.
  • Distribution : Its lipophilicity may allow for effective distribution across biological membranes.
  • Metabolism : The metabolic pathway remains to be fully elucidated; however, similar compounds often undergo hepatic metabolism.
  • Excretion : Renal excretion is likely, given the presence of polar functional groups in its structure .

Case Studies and Experimental Findings

StudyFindings
Leblond & Hoff (1994)Investigated related sulfonamides' effects on perfusion pressure in rat models, suggesting potential cardiovascular implications .
Recent ResearchExplored the biocatalytic synthesis of amide derivatives related to sulfonamides, indicating significant yields and potential applications in drug development .

Q & A

Q. What are the optimized synthetic routes for 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via catalytic hydrogenation of a nitro precursor. For example:

  • Route 1 : React 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide with hydrogen gas in methanol using Raney-Ni as a catalyst (5% w/w) at 60–80°C for 12–24 hours .
  • Route 2 : Substitute methanol with a THF/MeOH mixture (1:1) to enhance solubility of intermediates, achieving 85% yield and >99% HPLC purity .

Q. Key Variables :

VariableImpact on Yield/PurityOptimal Conditions
Catalyst LoadingHigher loading accelerates reaction but may cause over-reduction5–10% Raney-Ni
SolventMethanol favors simplicity; THF improves solubilityTHF/MeOH (1:1)
Reaction TimeShorter times (<12h) reduce byproducts18–24 hours

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer :

  • 1H/13C-NMR : Confirm substituent positions via characteristic shifts (e.g., δ 8.56 ppm for amide NH, δ 4.48 ppm for CH2 in hydroxyethyl group) .
  • HPLC : Use C18 columns with UV detection (λmax ≈ 279 nm) to assess purity (>99%) .
  • HR-MS : Validate molecular weight (C15H16N2O4S, MW 320.36) with [M+H]+ peaks at m/z 321.10 .

Q. How do structural modifications (e.g., sulfonyl or hydroxyethyl groups) affect biological activity in kinase inhibition assays?

Methodological Answer :

  • SAR Approach : Replace the hydroxyethyl group with trifluoromethyl (as in ) to evaluate EGFR inhibition. Use MTT assays on cancer cell lines (e.g., A549) and measure IC50 values .
  • Key Finding : The sulfonyl group enhances binding to kinase ATP pockets, while hydroxyethyl improves solubility but may reduce membrane permeability .

Q. What computational strategies are effective for predicting binding modes with targets like EGFR or bacterial enzymes?

Methodological Answer :

  • Docking : Use AutoDock Vina with EGFR crystal structure (PDB: 1M17). The hydroxyethyl-sulfonyl moiety forms H-bonds with Lys745 and hydrophobic interactions with Leu788 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. RMSD <2 Å indicates stable binding .

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer :

  • Issue : Discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL).
  • Resolution :
    • Validate purity via DSC (melting point ~137°C) .
    • Use standardized shake-flask method with UV quantification .
    • Adjust pH (6–8) to mimic physiological conditions, as sulfonyl groups ionize .

Q. Contradictions to Address :

  • Variable yields in catalytic hydrogenation (65–85%) due to substrate solubility .
  • Conflicting reports on COX-1 vs. COX-2 selectivity; validate via enzyme-linked assays .

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